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Compound of Interest

Compound Name: Peldesine

Cat. No.: B163527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Peldesine (BCX-34) is a potent and selective inhibitor of purine nucleoside phosphorylase

(PNP), an enzyme crucial for the purine salvage pathway.[1] By inhibiting PNP, Peldesine
leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP) in T-cells,

ultimately inducing apoptosis.[2][3] This mechanism of action makes Peldesine a valuable tool

for studying T-cell-mediated autoimmune diseases and T-cell malignancies. This document

provides a detailed, step-by-step guide for the laboratory synthesis of Peldesine, adapted from

established methods for the synthesis of related 7-substituted pyrrolo[3,2-d]pyrimidines.

Additionally, it outlines the signaling pathway of Peldesine and provides protocols for its

application in a laboratory setting.
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Property Value

IUPAC Name
2-amino-7-(pyridin-3-ylmethyl)-3,5-

dihydropyrrolo[3,2-d]pyrimidin-4-one

Synonyms BCX-34, 9-(3-Pyridinylmethyl)-9-deazaguanine

Molecular Formula C12H11N5O

Molecular Weight 241.25 g/mol

CAS Number 133432-71-0

Appearance Solid Powder

Solubility Soluble in DMSO

Storage
Store at 2-8°C for short term (days to weeks) or

-20°C for long term (months to years)

Signaling Pathway of Peldesine
Peldesine exerts its biological effects by inhibiting purine nucleoside phosphorylase (PNP).

This inhibition disrupts the normal purine salvage pathway, leading to a cascade of events

culminating in the selective apoptosis of T-cells.
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Caption: Signaling pathway of Peldesine-mediated PNP inhibition.
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Experimental Protocols
I. Synthesis of Peldesine
The following protocol is adapted from the general method for the synthesis of 7-substituted

pyrrolo[3,2-d]pyrimidines. The overall synthetic workflow is depicted below.
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Caption: Synthetic workflow for Peldesine.

Step 1: Synthesis of 2-Cyano-4-(pyridin-3-yl)but-2-enal

To a solution of sodium methoxide (NaOMe) in methanol, add 3-pyridinecarboxaldehyde and

3,3-dimethoxypropionitrile.

Stir the reaction mixture at room temperature for 12-18 hours.

Acidify the reaction mixture with 6 N HCl and stir for an additional 2-4 hours.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the unsaturated cyano aldehyde.

Step 2: Synthesis of 2-Cyano-4-(pyridin-3-yl)butanal

Dissolve the unsaturated cyano aldehyde from Step 1 in ethanol.

Add a catalytic amount of 10% palladium on carbon (Pd/C).

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the

reaction is complete (monitored by TLC).
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to

obtain the saturated cyano aldehyde.

Step 3: Synthesis of Diethyl 2-((1-cyano-3-(pyridin-3-yl)propylidene)amino)malonate

To a solution of the saturated cyano aldehyde from Step 2 in a suitable solvent (e.g.,

ethanol), add diethyl aminomalonate.

Stir the reaction mixture at room temperature for 8-12 hours.

Remove the solvent under reduced pressure to yield the crude enamine intermediate, which

can be used in the next step without further purification.

Step 4: Synthesis of Ethyl 5-amino-4-cyano-2-(pyridin-3-ylmethyl)-1H-pyrrole-3-carboxylate

Dissolve the crude enamine from Step 3 in methanol.

Add a solution of sodium methoxide in methanol.

Reflux the reaction mixture for 6-8 hours.

Cool the reaction mixture to room temperature and neutralize with acetic acid.

Concentrate the mixture and partition between water and an organic solvent.

Dry the organic layer and concentrate to give the aminopyrrole intermediate, which may be

purified by column chromatography.

Step 5: Guanylation and Cyclization to Peldesine

Dissolve the aminopyrrole intermediate from Step 4 in acetic acid.

Add a suitable guanylating reagent (e.g., S-methylisothiourea sulfate).

Heat the reaction mixture at 80-100°C for 4-6 hours.

Cool the reaction mixture and treat with a base (e.g., sodium hydroxide solution) to induce

cyclization and precipitation of the product.
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Filter the precipitate, wash with water and a suitable organic solvent (e.g., ethanol), and dry

under vacuum to afford Peldesine.

Quantitative Data Summary (Expected)

Step Product
Starting
Material

Expected Yield
(%)

Purity (by
HPLC) (%)

1
Unsaturated

Cyano Aldehyde

3-

Pyridinecarboxal

dehyde

75-85 >90

2
Saturated Cyano

Aldehyde

Unsaturated

Cyano Aldehyde
90-95 >95

3
Enamine

Intermediate

Saturated Cyano

Aldehyde
(Crude) -

4
Aminopyrrole

Intermediate

Enamine

Intermediate
60-70 >95

5 Peldesine
Aminopyrrole

Intermediate
50-60 >98

Overall Peldesine

3-

Pyridinecarboxal

dehyde

~20-30 >98

Note: Yields are estimates and may vary depending on reaction scale and optimization.

II. In Vitro PNP Inhibition Assay
This protocol describes a method to determine the inhibitory activity of synthesized Peldesine
on purine nucleoside phosphorylase.

Materials:

Human purine nucleoside phosphorylase (PNP)

Inosine (substrate)
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Phosphate buffer

Xanthine oxidase

Amplex Red reagent

Horseradish peroxidase (HRP)

Synthesized Peldesine

96-well microplate

Plate reader capable of measuring fluorescence

Procedure:

Prepare a stock solution of Peldesine in DMSO.

Prepare serial dilutions of Peldesine in phosphate buffer.

In a 96-well plate, add PNP enzyme solution to each well.

Add the serially diluted Peldesine solutions to the wells.

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

Prepare a substrate master mix containing inosine, xanthine oxidase, Amplex Red, and HRP

in phosphate buffer.

Initiate the reaction by adding the substrate master mix to each well.

Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at an excitation

of 530-560 nm and an emission of ~590 nm.

Calculate the rate of reaction for each Peldesine concentration.

Determine the IC50 value of Peldesine by plotting the reaction rates against the logarithm of

the inhibitor concentration.
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III. T-cell Proliferation Assay
This protocol is to assess the effect of synthesized Peldesine on the proliferation of a T-cell

line (e.g., Jurkat cells).

Materials:

Jurkat cells

RPMI-1640 medium supplemented with 10% FBS

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T-cell activation)

Synthesized Peldesine

Deoxyguanosine (dGuo)

Cell proliferation reagent (e.g., WST-1 or MTT)

96-well cell culture plate

Incubator (37°C, 5% CO2)

Plate reader for absorbance measurement

Procedure:

Seed Jurkat cells in a 96-well plate at a density of 5 x 10^4 cells/well.

Prepare serial dilutions of Peldesine and a fixed concentration of dGuo in the cell culture

medium.

Add the Peldesine/dGuo solutions to the wells.

Add the T-cell activator (PHA or anti-CD3/CD28 beads) to the appropriate wells.

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

Add the cell proliferation reagent to each well and incubate for an additional 2-4 hours.
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Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the percentage of cell proliferation inhibition for each Peldesine concentration and

determine the IC50 value.

Disclaimer
This document is intended for informational purposes only and should be used by qualified

individuals in a laboratory setting. All procedures should be performed with appropriate safety

precautions. The provided protocols may require optimization for specific laboratory conditions

and reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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